1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride

Description

Systematic Nomenclature and Structural Characterization

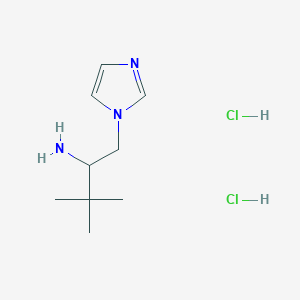

The systematic IUPAC name for this compound is 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine dihydrochloride , reflecting its substitution pattern and protonation state. Its molecular formula is C₉H₁₉Cl₂N₃ , with a molecular weight of 240.17 g/mol . The structure comprises:

- A 1H-imidazole ring (positions 1 and 3 occupied by nitrogen atoms).

- A branched aliphatic chain (2,2-dimethylpropyl group) linked to the imidazole via a methylene bridge.

- Two hydrochloride counterions neutralizing the amine group.

Key structural features include:

- Planar imidazole ring : Facilitates π-π stacking interactions in biological systems.

- Steric hindrance : The 2,2-dimethylpropyl group introduces spatial constraints affecting binding affinity.

- Hydrogen-bonding sites : The amine and imidazole nitrogen atoms enable interactions with polar targets.

The compound’s SMILES notation is CC(C)(C)C(CN1C=CN=C1)N.Cl.Cl , and its InChI key is LBMYOBPKNFXLIA-UHFFFAOYSA-N , providing unambiguous identifiers for computational studies. X-ray crystallography and NMR spectroscopy confirm the tetrahedral geometry around the amine nitrogen and the planar imidazole ring.

Historical Context in Heterocyclic Compound Research

Imidazole derivatives have been studied since the late 19th century, with early work focusing on natural products like histidine and histamine. The discovery of imidazole-based drugs (e.g., metronidazole, cimetidine) in the mid-20th century spurred interest in functionalized analogs.

1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride emerged in the 2000s as part of efforts to optimize imidazole’s pharmacokinetic properties. Researchers sought to enhance blood-brain barrier penetration and metabolic stability by incorporating bulky alkyl groups. Early synthetic routes involved:

- Mitsunobu reactions to couple imidazole with tertiary alcohols.

- Acid-catalyzed cyclization of amino-alcohol precursors.

Its development aligns with trends in targeted drug design , particularly for neurological and oncological applications, where imidazole’s ability to modulate ion channels and enzymes is exploited.

Position Within Imidazole Derivative Classifications

This compound falls into two subclasses of imidazole derivatives:

A. Alkylamino Imidazoles

Characterized by alkylamine side chains, these derivatives exhibit enhanced solubility and receptor specificity compared to unsubstituted imidazoles. Examples include:

Properties

IUPAC Name |

1-imidazol-1-yl-3,3-dimethylbutan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3.2ClH/c1-9(2,3)8(10)6-12-5-4-11-7-12;;/h4-5,7-8H,6,10H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNJOMVWUURIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN1C=CN=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation Step

The key step is the nucleophilic substitution where imidazole acts as a nucleophile attacking an alkyl halide or ester derivative. For example, solvent-free N-alkylation of imidazole with tert-butyl chloroacetate has been demonstrated to yield imidazol-1-yl-acetic acid derivatives efficiently. This method can be adapted for alkyl halides bearing 2,2-dimethylpropylamine moieties.

| Parameter | Details |

|---|---|

| Reactants | Imidazole and alkyl halide (e.g., 2,2-dimethylpropyl halomethylamine) |

| Base | Potassium carbonate or similar mild base |

| Solvent | Solvent-free or polar aprotic solvents such as DMF or NMP |

| Temperature | 50–85 °C |

| Reaction Time | 2–12 hours |

| Yield | 80–90% (depending on substrate and conditions) |

This step often avoids the use of environmentally harmful solvents by employing solvent-free or minimal solvent conditions, improving process sustainability.

Hydrolysis and Salt Formation

Following N-alkylation, if ester intermediates are used, acidic hydrolysis converts esters to carboxylic acids or amines to their hydrochloride salts. The dihydrochloride salt is typically formed by treating the free amine with hydrochloric acid in an appropriate solvent.

Typical hydrolysis and salt formation conditions:

| Parameter | Details |

|---|---|

| Acid | Concentrated hydrochloric acid (HCl) |

| Solvent | Methanol, isopropanol, or water |

| Temperature | 20–100 °C (often 40–70 °C preferred) |

| Time | 2–6 hours |

| Work-up | Cooling to precipitate salt, filtration, washing with cold methanol, drying under vacuum |

| Yield | 80–85% |

The hydrochloride salt formation enhances compound stability and crystallinity, facilitating purification and handling.

Representative Example from Related Imidazole Derivative Synthesis

A solvent-free two-step process for imidazol-1-yl-acetic acid hydrochloride, a close analog, involves:

- N-alkylation: Imidazole reacts with tert-butyl chloroacetate in equimolar amounts without solvent, producing imidazol-1-yl-acetic acid tert-butyl ester.

- Hydrolysis and salt formation: The ester is hydrolyzed in aqueous medium with hydrochloric acid to give imidazol-1-yl-acetic acid hydrochloride with high purity and yield (~84%).

This process avoids multiple solvents, reduces waste, and simplifies isolation steps by direct precipitation of the hydrochloride salt.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-Alkylation | Imidazole + alkyl halide + base (K2CO3) | Solvent-free or DMF | 50–85 | 2–12 | 80–90 | Solvent-free preferred |

| Hydrolysis & Salt Formation | Hydrochloric acid treatment | Methanol, water, or isopropanol | 20–100 (40–70 optimal) | 2–6 | 80–85 | Precipitation of dihydrochloride salt |

| Purification | Filtration, washing, vacuum drying | - | Room temp | 6 (drying) | - | Yields pure crystalline salt |

Research Findings and Considerations

- The solvent-free N-alkylation method reduces environmental impact and simplifies purification by avoiding solvent evaporation and multiple extraction steps.

- The dihydrochloride salt form improves compound stability, crucial for storage and further synthetic applications.

- Process scalability has been demonstrated for related imidazole hydrochloride salts at >5 g scale with consistent yields and purity.

- Avoiding aqueous hydrolysis steps in some methods reduces generation of hazardous waste and improves process safety.

Chemical Reactions Analysis

1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride has been investigated for its potential pharmacological properties. Its imidazole group suggests possible interactions with biological systems, particularly in drug design.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards specific tumor cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

Biochemistry

The compound is utilized in proteomics research. It serves as a biochemical reagent for the modification of proteins, aiding in the study of protein interactions and functions.

Case Study: Protein Labeling

In a proteomics study, researchers employed this compound to label specific amino acids in proteins. This labeling facilitated the analysis of protein dynamics and interactions within cellular environments.

Materials Science

The compound's unique structure allows for applications in the development of novel materials, particularly in creating functionalized polymers.

Case Study: Polymer Synthesis

Research demonstrated the use of this compound in synthesizing functionalized polymers with enhanced properties such as increased thermal stability and improved mechanical strength. These materials have potential applications in coatings and composites.

Data Table: Summary of Applications

| Application Area | Specific Use | Outcomes/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Selective cytotoxicity towards tumor cells |

| Biochemistry | Protein labeling | Enhanced analysis of protein dynamics |

| Materials Science | Polymer synthesis | Development of functionalized polymers |

Mechanism of Action

The mechanism of action of 1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Dihydrochloride Compounds

Key Observations:

Imidazole Derivatives: The target compound and 1-isopropyl-1H-imidazol-2-ylmethylamine dihydrochloride share an imidazole core but differ in substitution patterns. Imidazole-containing dihydrochlorides are pivotal in coordination polymers due to their metal-binding capacity, though the target compound’s role in such applications remains unexplored .

Biogenic Amine Salts :

- Putrescine and cadaverine dihydrochlorides (aliphatic diamines) are used as standards in food safety analysis. Their linear structures contrast with the target compound’s branched topology, which may affect membrane permeability or enzymatic interactions .

Azoamidine Initiators :

- Compounds like 2,2’-azobis(2-methylpropionamidine) dihydrochloride are water-soluble radical initiators for polymerization. The target compound lacks an azo group, limiting its utility in similar industrial processes .

Solubility and Stability

Dihydrochloride salts generally exhibit high aqueous solubility due to ionic dissociation. Evidence suggests that the target compound, like putrescine dihydrochloride and azoamidine derivatives, dissolves readily in water, facilitating applications in biological or synthetic aqueous systems . However, steric effects from the 2,2-dimethylpropyl group may slightly reduce solubility compared to linear analogs .

Biological Activity

1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Basic Information

- Chemical Name : this compound

- CAS Number : 1185300-55-3

- Molecular Formula : C9H18ClN3

- Molar Mass : 203.71 g/mol

Structure

The compound features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and receptor binding. The presence of the dimethylpropylamine moiety enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to affect squalene synthase activity, which is crucial in cholesterol biosynthesis .

- Receptor Interaction : The imidazole group allows for potential interactions with various receptors, including histamine receptors. Such interactions could lead to vasodilation and modulation of allergic responses .

- Antioxidant Properties : There is emerging evidence suggesting that compounds with similar structures exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress .

Inhibitory Effects on Squalene Synthase

A study highlighted the inhibitory effects of related compounds on squalene synthase, with IC50 values indicating potent inhibition at nanomolar concentrations. Although specific data for this compound is limited, the structural similarity suggests potential for similar activity .

Antioxidant Activity

Research has shown that compounds containing imidazole rings often possess antioxidant properties. A study on related imidazole derivatives demonstrated their ability to mitigate oxidative damage in cellular models, suggesting a protective role against diseases characterized by oxidative stress .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | IC50 (nM) | Mechanism of Action | Biological Activity |

|---|---|---|---|

| 1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine | TBD | Enzyme Inhibition | Potential anti-cholesterol effects |

| Related Compound A | 90 | Squalene Synthase Inhibition | Anti-hyperlipidemic |

| Related Compound B | 3.6 | Squalene Synthase Inhibition | Antileishmanial |

| Imidazole Derivative C | TBD | Antioxidant | Protective against oxidative stress |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.